10H-Phenoselenazine
Overview
Description
10H-Phenoselenazine is a heterocyclic compound containing nitrogen and selenium atoms. It is structurally similar to phenothiazines, which contain sulfur instead of selenium. This compound has gained attention due to its unique photophysical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10H-Phenoselenazine can be synthesized through an intramolecular cyclization reaction. One common method involves using (2-nitrobenzene)phenyl selenide as a reactant, which undergoes cyclization under the reduction action of triphenylphosphine in an organic solvent under nitrogen conditions . This method is known for its simplicity, high yield, and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of triphenylphosphine and organic solvents under controlled conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenoselenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or selenium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
10H-Phenoselenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules and materials.
Biology: The compound’s unique properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its photophysical properties.
Mechanism of Action
The mechanism of action of 10H-Phenoselenazine involves its photophysical properties. The compound exhibits room temperature phosphorescence and thermally-activated delayed fluorescence due to the presence of selenium, which enhances its radiative decay pathways . This dual emission mechanism is crucial for its applications in optoelectronics and biological imaging.
Comparison with Similar Compounds
Phenothiazine: Contains sulfur instead of selenium. It is widely used in pharmaceuticals and as a dye.
Uniqueness of 10H-Phenoselenazine:
Photophysical Properties: The presence of selenium provides unique photophysical properties, such as enhanced room temperature phosphorescence and thermally-activated delayed fluorescence.
Versatility: Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
10H-phenoselenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYOWGJBKEMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3[Se]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180830 | |
Record name | 10H-Phenoselenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262-05-5 | |
Record name | 10H-Phenoselenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenoselenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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